(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 304895-54-3
VCID: VC7297020
InChI: InChI=1S/C20H18N2OS/c1-15-7-9-17(10-8-15)13-18-14-21-20(24-18)22-19(23)12-11-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b12-11+
SMILES: CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3
Molecular Formula: C20H18N2OS
Molecular Weight: 334.44

(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

CAS No.: 304895-54-3

Cat. No.: VC7297020

Molecular Formula: C20H18N2OS

Molecular Weight: 334.44

* For research use only. Not for human or veterinary use.

(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide - 304895-54-3

Specification

CAS No. 304895-54-3
Molecular Formula C20H18N2OS
Molecular Weight 334.44
IUPAC Name (E)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C20H18N2OS/c1-15-7-9-17(10-8-15)13-18-14-21-20(24-18)22-19(23)12-11-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b12-11+
Standard InChI Key PBJQLPMFWQAJAB-VAWYXSNFSA-N
SMILES CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (E)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide, reflecting its thiazole ring substituted at position 5 with a 4-methylbenzyl group and at position 2 with an α,β-unsaturated amide side chain . Its molecular formula, C20H18N2OS\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{OS}, confirms the presence of 20 carbon atoms, 18 hydrogens, 2 nitrogens, 1 oxygen, and 1 sulfur atom .

Structural Depiction and Stereochemistry

The compound’s structure comprises three key regions:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 4-Methylbenzyl substituent: A para-methyl-substituted benzyl group attached to the thiazole’s C5 position.

  • (E)-Cinnamamide side chain: A trans-configured enamide group linking the thiazole’s N2 to a phenyl ring via a conjugated double bond .

The (E)-configuration of the enamide moiety is critical for maintaining planarity, which may influence biological interactions such as hydrogen bonding or π-stacking.

Table 1: Key Identifiers of (2E)-N-[5-(4-Methylbenzyl)-1,3-Thiazol-2-yl]-3-Phenylprop-2-enamide

PropertyValueSource
CAS Registry Number304895-54-3
Molecular Weight334.44 g/mol
SMILESCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
InChI KeyPBJQLPMFWQAJAB-VAWYXSNFSA-N

Synthesis and Characterization

Synthetic Pathways

While explicit details are sparse, the synthesis likely involves sequential functionalization of the thiazole core. A plausible route includes:

  • Thiazole Formation: Condensation of a thiourea derivative with α-halo ketones to construct the thiazole ring.

  • Benzylation: Introduction of the 4-methylbenzyl group via alkylation or Friedel-Crafts acylation.

  • Enamide Coupling: Amidation of the thiazole’s amine with (E)-cinnamic acid using coupling agents like EDCl/HOBt.

Challenges in synthesis include controlling stereochemistry during enamide formation and avoiding side reactions at the thiazole’s reactive sulfur atom.

Analytical Characterization

  • Spectroscopy: 1H^1\text{H} NMR would reveal aromatic protons (δ 7.0–8.0 ppm), thiazole protons (δ 6.5–7.5 ppm), and the trans-vinylic coupling constant (J1516HzJ \approx 15–16 \, \text{Hz}) .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 334.44 [M+H]+^+ .

Physicochemical Properties

Solubility and Partition Coefficients

Experimental solubility data remain unavailable, but predictive models suggest:

  • logP: ~3.5–4.0 (indicating moderate lipophilicity).

  • logS: <-4.0 (poor aqueous solubility), necessitating formulation aids like cyclodextrins or nanoemulsions.

Stability Considerations

The enamide’s conjugated double bond may confer sensitivity to UV light or oxidative conditions, requiring storage in inert atmospheres.

TargetProposed MechanismStructural Basis
Cyclooxygenase-2 (COX-2)Competitive inhibition via π-stackingAromatic and enamide groups
Bacterial Dihydrofolate ReductaseBlocking folate bindingThiazole’s nitrogen lone pairs

Challenges in Pharmacological Profiling

  • Synthetic Complexity: Multi-step synthesis limits large-scale production for in vivo studies.

  • Absence of ADMET Data: No published reports on absorption, metabolism, or toxicity hinder preclinical development.

Future Directions and Research Opportunities

  • Synthetic Optimization: Develop stereoselective routes using asymmetric catalysis or flow chemistry.

  • Computational Modeling: Perform molecular docking to identify high-probability biological targets.

  • Fragment-Based Drug Design: Modify the benzyl or enamide groups to enhance solubility or potency.

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